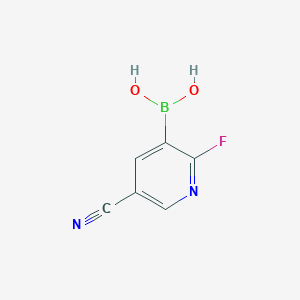

5-Cyano-2-fluoropyridine-3-boronic acid

CAS No.: 2377609-85-1

Cat. No.: VC6959059

Molecular Formula: C6H4BFN2O2

Molecular Weight: 165.92

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377609-85-1 |

|---|---|

| Molecular Formula | C6H4BFN2O2 |

| Molecular Weight | 165.92 |

| IUPAC Name | (5-cyano-2-fluoropyridin-3-yl)boronic acid |

| Standard InChI | InChI=1S/C6H4BFN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3,11-12H |

| Standard InChI Key | VMJBZRFMORBFIR-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CN=C1F)C#N)(O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

5-Cyano-2-fluoropyridine-3-boronic acid features a pyridine ring substituted with cyano (-CN) and fluorine (-F) groups at positions 5 and 2, respectively, alongside a boronic acid (-B(OH)) moiety at position 3. The IUPAC name is (5-cyano-2-fluoropyridin-3-yl)boronic acid, with the following identifiers:

-

SMILES:

B(C1=CC(=CN=C1F)C#N)(O)O -

InChIKey:

VMJBZRFMORBFIR-UHFFFAOYSA-N

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 165.92 g/mol | |

| CAS Number | 2377609-85-1 | |

| PubChem CID | 137795798 |

The compound’s planar aromatic system and electron-withdrawing substituents enhance its reactivity in metal-catalyzed transformations, as evidenced by its use in forming carbon-carbon bonds .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables participation in Suzuki reactions, forming biaryl structures critical to pharmaceuticals. For example:

This reaction is pivotal in constructing kinase inhibitors and agrochemicals .

Table 2: Representative Reactions

| Substrate | Product | Application | Source |

|---|---|---|---|

| 2-Bromo-5-fluoropyridine | 5-Fluoro-2-phenylpyridine | mGluR5 antagonist synthesis | |

| Aryl halides | Biaryl scaffolds | Drug intermediates |

Photocatalytic Applications

Emerging methodologies, such as visible-light-driven arylsilylation, utilize boronic acids in radical-mediated processes. For instance, Ir(ppy)-catalyzed reactions with silylboronates generate silicon-containing diaryl moieties, highlighting the versatility of boronic acids in green chemistry .

| Supplier | Location | Purity | Packaging | Source |

|---|---|---|---|---|

| Jilin Chinese Academy of Sciences-yanshen | China | Research | Custom | |

| Nanjing Shizhou Biology Technology | China | ≥95% | 1g, 5g | |

| Fluorochem | UK | Lab-scale | 250 mg |

Future Directions and Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume